Cas no 1295280-86-2 (2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide)

2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide is a synthetic organic compound featuring a cyanophenoxy moiety linked to a substituted phenylpropanamide core. Its structure incorporates a 4-methylpiperazinylmethyl group, enhancing solubility and potential bioactivity. This compound is of interest in medicinal chemistry due to its modular design, which allows for selective interactions with biological targets. The presence of the cyano group and piperazine ring may contribute to improved binding affinity and pharmacokinetic properties. It serves as a valuable intermediate in pharmaceutical research, particularly for developing kinase inhibitors or receptor modulators. The compound’s well-defined structure facilitates structure-activity relationship (SAR) studies, supporting rational drug design efforts.
2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide structure
1295280-86-2 structure
Product Name:2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide
CAS No:1295280-86-2
MF:C22H26N4O2
MW:378.467444896698
MDL:MFCD32702027
CID:5168414
Update Time:2025-10-17

2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide
    • SY274132
    • MDL: MFCD32702027
    • Inchi: 1S/C22H26N4O2/c1-17(28-21-9-5-18(15-23)6-10-21)22(27)24-20-7-3-19(4-8-20)16-26-13-11-25(2)12-14-26/h3-10,17H,11-14,16H2,1-2H3,(H,24,27)
    • InChI Key: KGPKTYNNDOOSQZ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C#N)=CC=1)C(C)C(NC1C=CC(=CC=1)CN1CCN(C)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 536
  • XLogP3: 2.6
  • Topological Polar Surface Area: 68.6

2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1196102-1g
2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide
1295280-86-2 95%
1g
$1210 2024-07-19
eNovation Chemicals LLC
Y1196102-1g
2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide
1295280-86-2 95%
1g
$1210 2025-02-21
eNovation Chemicals LLC
Y1196102-1g
2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide
1295280-86-2 95%
1g
$1210 2025-02-26

Additional information on 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide

Research Brief on 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide (CAS: 1295280-86-2)

In recent years, the compound 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide (CAS: 1295280-86-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of a cyanophenoxy group and a piperazinylmethylphenyl moiety suggests its possible role as a modulator of biological targets, particularly in the context of kinase inhibition or receptor binding.

Recent studies have focused on elucidating the pharmacological profile of this compound. Preliminary data indicate that it exhibits selective activity against certain protein kinases, which are critical in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. The compound's ability to interact with these kinases makes it a candidate for further development in oncology, where kinase inhibitors are a cornerstone of targeted therapy.

One of the key findings from the latest research is the compound's favorable pharmacokinetic properties. In vitro and in vivo studies have demonstrated good solubility and bioavailability, which are essential for its potential use as a therapeutic agent. Additionally, the compound has shown a manageable toxicity profile in preclinical models, suggesting a reasonable safety margin for further clinical evaluation.

The synthesis and optimization of 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide have also been a focus of recent investigations. Researchers have developed efficient synthetic routes to produce the compound with high purity and yield, which is crucial for scaling up production for clinical trials. Structural modifications have been explored to enhance its potency and selectivity, with some derivatives showing improved activity profiles.

In the context of drug discovery, this compound represents a valuable scaffold for the development of new therapeutic agents. Its modular structure allows for the introduction of various functional groups, enabling the fine-tuning of its biological activity. This flexibility is particularly advantageous in addressing the challenges of drug resistance and off-target effects, which are common limitations in kinase-targeted therapies.

Looking ahead, further studies are needed to fully characterize the compound's mechanism of action and its potential therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical development. The ongoing research on 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide underscores its significance as a promising candidate in the field of chemical biology and medicinal chemistry.

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